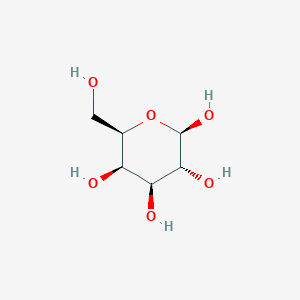![molecular formula C15H15O2PS B118577 S-[(Diphenylphosphoryl)methyl] ethanethioate CAS No. 324753-14-2](/img/structure/B118577.png)
S-[(Diphenylphosphoryl)methyl] ethanethioate
Übersicht
Beschreibung
S-[(Diphenylphosphoryl)methyl] ethanethioate, also known as DEMPT or Demeton-S-methyl, is an organophosphate pesticide that has been widely used in agriculture and horticulture. It was first synthesized in the 1950s and has been used as a pesticide since the 1960s. DEMPT is a highly toxic compound that can cause serious health problems in humans and animals. The aim of
Wirkmechanismus
S-[(Diphenylphosphoryl)methyl] ethanethioate inhibits acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to the accumulation of acetylcholine in the synapse. The excess acetylcholine overstimulates the cholinergic system, leading to a range of symptoms, including muscle twitching, convulsions, respiratory failure, and death.
Biochemische Und Physiologische Effekte
S-[(Diphenylphosphoryl)methyl] ethanethioate is highly toxic and can cause a range of biochemical and physiological effects in humans and animals. The symptoms of S-[(Diphenylphosphoryl)methyl] ethanethioate toxicity include muscle twitching, convulsions, respiratory failure, and death. These symptoms are caused by the overstimulation of the cholinergic system and subsequent inhibition of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
S-[(Diphenylphosphoryl)methyl] ethanethioate has been widely used as a model compound to study the mechanism of action of organophosphate pesticides. It is a highly toxic compound that can be used in small quantities to study the effects of organophosphate pesticides on the nervous system. However, S-[(Diphenylphosphoryl)methyl] ethanethioate is also highly toxic and requires careful handling in the laboratory. The use of S-[(Diphenylphosphoryl)methyl] ethanethioate in lab experiments is therefore limited by the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on S-[(Diphenylphosphoryl)methyl] ethanethioate. One area of research is the development of new methods for synthesizing S-[(Diphenylphosphoryl)methyl] ethanethioate that are more efficient and environmentally friendly. Another area of research is the development of new antidotes for organophosphate poisoning. Finally, there is a need for more research on the long-term effects of exposure to S-[(Diphenylphosphoryl)methyl] ethanethioate and other organophosphate pesticides on human health.
Conclusion:
S-[(Diphenylphosphoryl)methyl] ethanethioate is a highly toxic organophosphate pesticide that has been widely used in agriculture and horticulture. It inhibits acetylcholinesterase, leading to the overstimulation of the cholinergic system and subsequent toxicity. S-[(Diphenylphosphoryl)methyl] ethanethioate has been extensively studied for its toxicological effects on humans and animals and has been used as a model compound to study the mechanism of action of organophosphate pesticides. Future research on S-[(Diphenylphosphoryl)methyl] ethanethioate should focus on the development of new methods for synthesizing S-[(Diphenylphosphoryl)methyl] ethanethioate, the development of new antidotes for organophosphate poisoning, and the long-term effects of exposure to S-[(Diphenylphosphoryl)methyl] ethanethioate and other organophosphate pesticides on human health.
Wissenschaftliche Forschungsanwendungen
S-[(Diphenylphosphoryl)methyl] ethanethioate has been extensively studied for its toxicological effects on humans and animals. It has been used as a model compound to study the mechanism of action of organophosphate pesticides. S-[(Diphenylphosphoryl)methyl] ethanethioate inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the cholinergic system and subsequent toxicity.
Eigenschaften
IUPAC Name |
S-(diphenylphosphorylmethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O2PS/c1-13(16)19-12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOMHIVSUHIOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545093 | |
| Record name | S-[(Diphenylphosphoryl)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[(Diphenylphosphoryl)methyl] ethanethioate | |
CAS RN |
324753-14-2 | |
| Record name | S-[(Diphenylphosphoryl)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



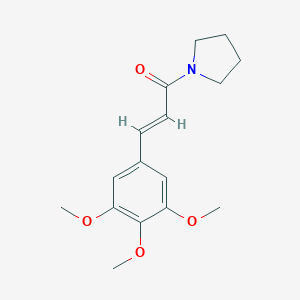
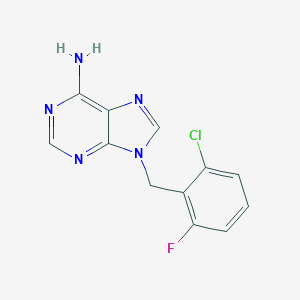
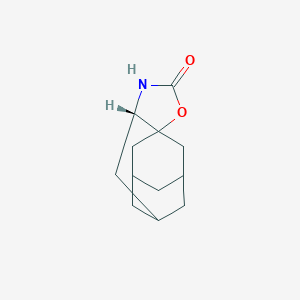

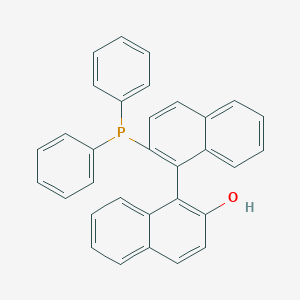
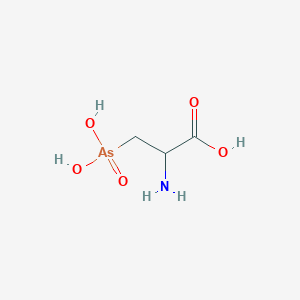
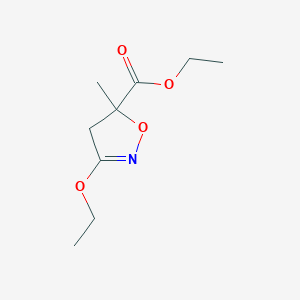
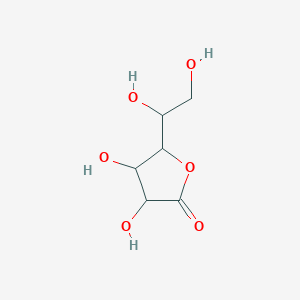

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)
